5-Methyl-3-(triphenyl-lambda~5~-phosphanylidene)oxolan-2-one
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Overview
Description
5-Methyl-3-(triphenyl-lambda~5~-phosphanylidene)oxolan-2-one is a chemical compound known for its unique structure and properties It is an organophosphorus compound that features a phosphanylidene group attached to an oxolanone ring
Preparation Methods
The synthesis of 5-Methyl-3-(triphenyl-lambda~5~-phosphanylidene)oxolan-2-one typically involves the reaction of triphenylphosphine with an appropriate oxolanone precursor under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Industrial production methods may involve scaling up this synthetic route with optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
5-Methyl-3-(triphenyl-lambda~5~-phosphanylidene)oxolan-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents to yield reduced forms of the compound.
Substitution: The phosphanylidene group can participate in substitution reactions, where it is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
5-Methyl-3-(triphenyl-lambda~5~-phosphanylidene)oxolan-2-one has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds and the synthesis of complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 5-Methyl-3-(triphenyl-lambda~5~-phosphanylidene)oxolan-2-one involves its interaction with molecular targets through its phosphanylidene group. This group can form stable complexes with various substrates, facilitating reactions such as nucleophilic addition and substitution. The pathways involved in these reactions depend on the specific conditions and the nature of the substrates .
Comparison with Similar Compounds
5-Methyl-3-(triphenyl-lambda~5~-phosphanylidene)oxolan-2-one can be compared with similar compounds such as triphenylcarbethoxymethylenephosphorane. While both compounds feature a triphenylphosphoranylidene group, they differ in their substituents and overall structure. This difference in structure leads to variations in their reactivity and applications. For example, triphenylcarbethoxymethylenephosphorane is commonly used as a Wittig reagent in organic synthesis, whereas this compound has broader applications in both chemistry and biology .
Similar Compounds
- Triphenylcarbethoxymethylenephosphorane
- Triphenylphosphoranylideneacetate
- Triphenylphosphoranylidenepropionate
These compounds share similar structural features but differ in their specific substituents and applications.
Properties
CAS No. |
64745-59-1 |
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Molecular Formula |
C23H21O2P |
Molecular Weight |
360.4 g/mol |
IUPAC Name |
5-methyl-3-(triphenyl-λ5-phosphanylidene)oxolan-2-one |
InChI |
InChI=1S/C23H21O2P/c1-18-17-22(23(24)25-18)26(19-11-5-2-6-12-19,20-13-7-3-8-14-20)21-15-9-4-10-16-21/h2-16,18H,17H2,1H3 |
InChI Key |
MXXKQVRRCBQCCM-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(=P(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)O1 |
Origin of Product |
United States |
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